Laricitrin

Description

Properties

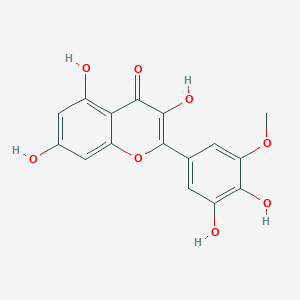

IUPAC Name |

2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYMYCCYMJIYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415210 | |

| Record name | Laricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53472-37-0 | |

| Record name | Laricitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53472-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laricitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053472370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LARICITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ2DUC4C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Laricitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0126497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enzymatic Conversion of Myricetin to Laricitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laricitrin, a 3'-O-methylated flavonol derived from myricetin, has garnered interest in the scientific community for its potential pharmacological activities. Understanding its biosynthesis is crucial for developing biotechnological production methods and for exploring its therapeutic applications. This technical guide provides an in-depth overview of the enzymatic conversion of myricetin to this compound, focusing on the core biochemical pathways, quantitative data on enzyme kinetics, and detailed experimental protocols.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities. Myricetin, a hexahydroxyflavonol abundant in fruits, vegetables, and medicinal plants, is a precursor for the biosynthesis of other bioactive flavonoids. One such derivative is this compound (3'-O-methylmyricetin), which is formed through the specific methylation of the hydroxyl group at the 3' position of the B-ring of myricetin. This O-methylation is a critical modification that can alter the physicochemical properties and biological activities of flavonoids, often enhancing their bioavailability and metabolic stability. The enzymatic reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). This guide delves into the technical aspects of this biosynthetic process.

The Biosynthetic Pathway of this compound from Myricetin

The conversion of myricetin to this compound is a single-step enzymatic reaction catalyzed by a specific class of O-methyltransferases (OMTs). These enzymes transfer a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of myricetin, yielding this compound and S-adenosyl-L-homocysteine (SAH) as a by-product.

Caption: Biosynthetic pathway of this compound from myricetin.

This methylation is a key step in the diversification of flavonoid structures in plants and contributes to the array of biological activities observed for these compounds.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion of myricetin to this compound is determined by the kinetic parameters of the specific O-methyltransferase involved. Several studies have characterized OMTs from different plant sources, revealing variations in their substrate specificity and catalytic efficiency. The following table summarizes key kinetic data for enzymes known to methylate myricetin.

| Enzyme Name (Source Organism) | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| CrOMT2 (Citrus reticulata) | Myricetin | 21.3 | 0.04 | 1877.9 | |

| MOMT3 (Solanum habrochaites) | Myricetin | - | 0.82 | - | |

| Flavonol 3-OMT (Serratula tinctoria) | Myricetin | - | - | - |

Note: A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides a generalized framework for the key experiments involved in studying the biosynthesis of this compound from myricetin.

Heterologous Expression and Purification of O-Methyltransferase

A common approach to obtaining sufficient quantities of active OMT for characterization is through heterologous expression in a host organism, typically Escherichia coli.

Caption: Workflow for heterologous expression and purification of OMT.

Detailed Methodology:

-

Gene Isolation and Cloning: The coding sequence of the target OMT is amplified from cDNA of the source plant and cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C until it reaches an optical density (OD600) of 0.4-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the yield of soluble protein, the culture is typically incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or French press. The cell lysate is then centrifuged to pellet cellular debris. The resulting supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column for purification of the His-tagged OMT. The purified enzyme is eluted and its purity is assessed by SDS-PAGE.

In Vitro Enzymatic Assay

The catalytic activity of the purified OMT is determined through an in vitro assay.

Reaction Mixture:

-

Purified OMT enzyme (concentration to be optimized)

-

Myricetin (substrate) in a suitable solvent (e.g., DMSO)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

Reaction buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-8.0)

Procedure:

-

The reaction is initiated by adding the enzyme to a pre-warmed reaction mixture containing the buffer, myricetin, and SAM.

-

The reaction is incubated at an optimal temperature (typically 30-37°C) for a defined period.

-

The reaction is terminated by adding an acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).

-

The product, this compound, is then analyzed and quantified.

Quantification of Myricetin and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying flavonoids.

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents is commonly employed, such as:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 5% acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Detection Wavelength: Flavonols like myricetin and this compound can be detected at around 360-370 nm.

-

Quantification: The concentration of myricetin and this compound is determined by comparing the peak areas of the samples to a standard curve generated with known concentrations of pure compounds.

Conclusion

The biosynthesis of this compound from myricetin is a well-defined enzymatic process with significant implications for the production of novel bioactive compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and the enzymes responsible for its synthesis. Future research may focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as on scaling up the biotechnological production of this compound for pharmacological studies.

Natural Sources of Laricitrin in Plants: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the natural plant sources of Laricitrin, a bioactive O-methylated flavonol. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the distribution of this compound in the plant kingdom, quantitative data, experimental protocols for its analysis, and insights into its biological signaling pathways.

Introduction to this compound

This compound (3',5,7-trihydroxy-3',4',5'-trimethoxyflavone) is a flavonoid that has garnered scientific interest for its potential pharmacological activities. As a derivative of myricetin, it is characterized by a specific methylation pattern that influences its bioavailability and biological effects. Understanding its natural sources is a critical first step in harnessing its therapeutic potential.

Plant Sources of this compound

This compound is found in a variety of plants, often in its glycosidic forms. The following table summarizes the key plant species reported to contain this compound and its derivatives.

| Plant Species | Family | Plant Part | Form of this compound | Reference(s) |

| Vitis vinifera (Red Grape) | Vitaceae | Skin, Wine | This compound, this compound 3-O-galactoside | [1][2] |

| Vaccinium uliginosum (Bog Bilberry) | Ericaceae | Fruit | This compound | [1][3][4][5] |

| Larix sibirica (Siberian Larch) | Pinaceae | Wood, Bark | This compound 3-glucoside | [2][6] |

| Ginkgo biloba | Ginkgoaceae | Fruits, Leaves | This compound 3-rutinoside | [7][8][9][10] |

| Syzygium cumini (Jambolan) | Myrtaceae | Edible parts | This compound glycosides | [11] |

| Syzygium nervosum | Myrtaceae | - | This compound | [11] |

| Medicago littoralis | Fabaceae | - | This compound 3,5'-di-O-β-glucopyranoside | [2] |

| Rhodiola wallichiana | Crassulaceae | - | This compound | [11] |

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound can vary significantly depending on the plant species, geographical location, and environmental conditions. The following table presents available quantitative data for this compound in selected plant sources.

| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference(s) |

| Red Grape (Vitis vinifera) | Skin | This compound | Present, but quantitative data is highly variable depending on cultivar and conditions. | HPLC-DAD, LC-MS | [12][13] |

| Bog Bilberry (V. uliginosum) | Fruit | This compound | A minor flavonol compared to quercetin and myricetin. | UHPLC | [1][3] |

| Ginkgo biloba | Leaves | This compound | Identified and quantified in extract. | HPLC-QTRAP-MS/MS | [14][15] |

Note: Quantitative data for this compound is often reported as part of broader flavonoid profiling studies, and specific concentrations can be highly variable.

Experimental Protocols

Extraction of this compound from Plant Material

A generalized protocol for the extraction of flavonols like this compound from plant material is outlined below. This protocol may require optimization based on the specific plant matrix.

Objective: To extract this compound and its glycosides from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (or 70% ethanol)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper (0.45 µm)

Procedure:

-

Weigh 1-5 g of the dried, powdered plant material.

-

Add 20-50 mL of methanol (or 70% ethanol) to the plant material.

-

Sonication: Place the mixture in an ultrasonic bath for 30-60 minutes at room temperature to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

-

Collection: Decant the supernatant. Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

-

Combine the supernatants from all extractions.

-

Concentration: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

Objective: To quantify this compound in a plant extract using HPLC with a Diode Array Detector (DAD).

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and DAD.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Formic acid (or acetic acid)

-

This compound analytical standard

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-10% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm and 370 nm (for flavonols)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Analysis: Inject the filtered plant extract and the calibration standards into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Signaling Pathways and Biological Activity

Research has indicated that this compound and its glycosides possess biological activities. Notably, this compound 3-rutinoside, isolated from Ginkgo biloba fruits, has been shown to exert protective effects against TNF-α-stimulated damage in normal human dermal fibroblasts.[7][8] This effect is mediated, at least in part, through the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway.[7][8]

The following diagram illustrates the proposed mechanism of action of this compound 3-rutinoside in mitigating TNF-α induced cellular damage.

Caption: Proposed signaling pathway of this compound 3-rutinoside.

Experimental Workflow Diagram

The following diagram provides a logical workflow for the extraction and analysis of this compound from plant materials.

Caption: Workflow for this compound extraction and analysis.

Conclusion

This technical guide has summarized the current knowledge on the natural sources of this compound in plants. While several plant species have been identified as containing this flavonol, there is a need for more extensive quantitative studies to establish the most potent sources. The provided experimental protocols offer a foundation for researchers to extract and quantify this compound, and the elucidation of its involvement in signaling pathways opens avenues for further investigation into its therapeutic applications. This document serves as a valuable resource for the scientific community engaged in natural product research and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Vaccinium uliginosum L. (bog bilberry) and the search for its alleged toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Vaccinium uliginosum and Vaccinium myrtillus—Two Species—One Used as a Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound 3-Rutinoside from Ginkgo biloba Fruits Prevents Damage in TNF-α-Stimulated Normal Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound 3-Rutinoside from Ginkgo biloba Fruits Prevents Damage in TNF-α-Stimulated Normal Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phytochemical Statistical Mapping of Red Grape Varieties Cultivated in Romanian Organic and Conventional Vineyards - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. globethesis.com [globethesis.com]

Laricitrin in Red Grape Varieties: A Technical Guide to Distribution, Biosynthesis, and Analysis

For Immediate Release

This technical guide provides a comprehensive overview of laricitrin, a key flavonol found exclusively in red grape varieties (Vitis vinifera). Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthesis, distribution, and analytical methodologies for this compound, presenting quantitative data and experimental protocols to support advanced research and application.

Introduction to this compound

This compound (myricetin 3'-methyl ether) is a methylated flavonoid, specifically an O-methylated flavonol. Flavonols are a class of polyphenolic compounds known for their antioxidant properties and their role in plant pigmentation and defense mechanisms. In grapes, this compound is synthesized from its precursor, myricetin, and is found primarily in the skins of red cultivars.[1][2] It is characteristically absent in white grape varieties, a distinction tied to the differential expression of key enzymes in the flavonoid biosynthetic pathway.[2][3][4] this compound typically exists in glycosidic forms, most commonly as this compound-3-O-glucoside and this compound-3-O-galactoside.[3][5][6] The presence and concentration of these compounds contribute to the chemical profile of red wines and are of interest for their potential bioactive properties.

Biosynthesis of this compound in Grapes

This compound is a product of the flavonoid branch of the phenylpropanoid pathway. The synthesis originates from the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce various flavonoid classes. The formation of this compound is contingent on the synthesis of its trihydroxylated precursor, dihydromyricetin, which is oxidized to myricetin. The key enzymatic step that differentiates red and white grapes is catalyzed by flavonoid 3',5'-hydroxylase (F3'5'H), the enzyme responsible for producing the 3',4',5'-trihydroxylated B-ring characteristic of myricetin and its derivatives. This enzyme is not expressed in white grape varieties.[3][4] Following the formation of myricetin, a final methylation step catalyzed by an O-methyltransferase (OMT) yields this compound.

Distribution and Quantification in Red Grape Varieties

This compound is localized in the berry skins, where most flavonoid synthesis occurs.[1] Its concentration varies significantly among different red grape cultivars, influenced by genetic factors, viticultural practices, and environmental conditions such as sun exposure and temperature. While quercetin and myricetin are often the most abundant flavonols in red grapes, this compound is a consistently present, albeit minor, component. Across a study of 91 grape varieties, this compound accounted for an average of 5.65% of the total flavonol content in red grapes.[3]

The table below summarizes the concentration of this compound glycosides found in the skins of various mature Vitis vinifera red grape cultivars. Data is presented as a percentage of the total flavonol content, providing a comparative measure of its relative abundance.

| Grape Cultivar | This compound-3-O-glucoside (% of Total Flavonols) | This compound-3-O-galactoside (% of Total Flavonols) | Total this compound Derivatives (% of Total Flavonols) |

| Barbera | 4.8 | 1.0 | 5.8 |

| Cabernet Sauvignon | 3.5 | 0.8 | 4.3 |

| Lagrein | 6.8 | 1.3 | 8.1 |

| Marzemino | 5.3 | 1.1 | 6.4 |

| Merlot | 4.1 | 0.9 | 5.0 |

| Pinot Noir | 5.0 | 1.0 | 6.0 |

| Syrah | 3.9 | 0.8 | 4.7 |

| Teroldego | 6.2 | 1.2 | 7.4 |

Data synthesized from studies on Vitis vinifera flavonol profiles. The percentages represent the contribution of this compound glycosides to the total measured flavonol pool in grape skins.

Experimental Methodologies

The accurate identification and quantification of this compound in grape matrices require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method.

Detailed Experimental Protocol

1. Sample Preparation and Extraction:

- Source Material: Grape skins are manually separated from mature berries, immediately frozen in liquid nitrogen, and lyophilized (freeze-dried) to preserve their chemical integrity.

- Homogenization: The dried skins are ground into a fine powder using a cryogenic mill or a mortar and pestle with liquid nitrogen.

- Extraction: A precise amount of the powdered sample (e.g., 100 mg) is weighed. The phenolics are extracted using a solvent mixture, typically methanol/water/formic acid (e.g., 60:39:1 v/v/v). The sample is vortexed and then placed in an ultrasonic bath for approximately 15-20 minutes to ensure efficient extraction.

- Centrifugation: The resulting mixture is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.

- Filtration: The supernatant is carefully collected and filtered through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.

2. Chromatographic Analysis (UPLC-MS/MS):

Instrumentation: An Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole, QqQ) is used.

Column: A reverse-phase column, such as a C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size), is employed for separation.

Mobile Phase: A binary gradient elution is typically used.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

Gradient Program: The separation is achieved by gradually increasing the proportion of Mobile Phase B over a run time of 15-30 minutes to elute compounds based on their polarity.

Mass Spectrometry: The mass spectrometer is operated in negative ion mode for flavonol analysis. Identification is based on the precursor ion's exact mass (e.g., m/z 493.1 for this compound-3-O-glucoside) and its characteristic fragmentation pattern (MS/MS) upon collision-induced dissociation.

Quantification: Quantification is performed using an external calibration curve prepared with an authentic standard of this compound-3-O-glucoside. If a standard is unavailable, it can be quantified relative to a more common standard like quercetin-3-O-glucoside, with results expressed as equivalents.

Figure 2: Analytical Workflow for this compound Quantification Conclusion

This compound is a distinctive flavonol of red grape varieties, synthesized via the flavonoid pathway dependent on the F3'5'H enzyme. While it represents a smaller fraction of the total flavonol content compared to myricetin and quercetin, its consistent presence across numerous red cultivars makes it a relevant compound for varietal characterization and for investigating the bioactive potential of grape-derived products. The standardized analytical workflow detailed herein, utilizing UPLC-MS/MS, provides a robust framework for its precise quantification, enabling further research into its genetic, environmental, and physiological regulation, as well as its potential applications in health and wellness.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Advanced Knowledge of Three Important Classes of Grape Phenolics: Anthocyanins, Stilbenes and Flavonols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolic constituents of grapevine and grape-derived products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Laricitrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laricitrin, a 3'-O-methylated flavonol derived from myricetin, is a naturally occurring flavonoid found in various plant species. Flavonoids as a class are well-regarded for their diverse pharmacological activities, and this compound is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. It includes detailed experimental protocols for key assays, a summary of available quantitative data, and visual representations of the core signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction to this compound

This compound (3,4',5,5',7-pentahydroxy-3'-methoxyflavone) is a flavonoid that belongs to the flavonol subclass. Its structure is closely related to myricetin, differing by the methylation of the hydroxyl group at the 3' position on the B-ring. This structural modification can significantly influence its bioavailability and biological activity. While research specifically on this compound is still developing, studies on its glycoside forms and structurally related flavonols suggest a range of promising biological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. This guide outlines the essential screening procedures to systematically investigate these properties.

Screening for Antioxidant Activity

Antioxidant activity is a hallmark of many flavonoids, stemming from their ability to scavenge free radicals and chelate metal ions. Screening for this activity is a fundamental first step in characterizing the biological profile of this compound.

Quantitative Data on Antioxidant Activity

Quantitative data for this compound is limited in the literature. The following table presents data for structurally related flavonoids to provide a comparative baseline for screening assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency; a lower IC50 value indicates stronger antioxidant activity.[1]

| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound |

| Myricitrin | DPPH Radical Scavenging | - | ~24.19 | Quercetin, Trolox |

| Related Flavonoids | DPPH Radical Scavenging | 21.68 - 38.60 | - | Ascorbic Acid |

| Related Flavonoids | ABTS Radical Scavenging | 10.23 - 11.93 | - | Trolox |

Note: Data for this compound is not explicitly available in the reviewed literature; values for related compounds are provided for context. Researchers are encouraged to establish these values for this compound.

Experimental Protocols for Antioxidant Assays

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[2]

-

Reagents and Equipment:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (e.g., 1 mg/mL in methanol or DMSO)

-

Ascorbic acid or Trolox (positive control)

-

Methanol

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add 180 µL of the 0.1 mM DPPH solution to each well.[3]

-

Add 20 µL of the this compound dilutions, control, or methanol (for the blank) to the respective wells.[3]

-

Incubate the plate in the dark at room temperature for 30 minutes.[2][3]

-

Measure the absorbance at 517 nm.[2]

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagents and Equipment:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound stock solution

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader (absorbance at 734 nm)

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare serial dilutions of this compound and the positive control.

-

In a 96-well plate, add 200 µL of the diluted ABTS•+ solution to each well.

-

Add 20 µL of the this compound dilutions, control, or solvent blank to the wells.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.

-

Workflow for Antioxidant Screening

Screening for Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Flavonoids are known to modulate inflammatory pathways, making this a critical area for this compound screening.

Quantitative Data on Anti-inflammatory Activity

| Compound/Target | Assay | IC50 Value (µM) | Cell Line / Model |

| Myricitrin | Inhibition of TNF-α, IL-6, IL-8 | - | RA Fibroblast-like synoviocytes |

| Steroidal Derivatives | NO Release Inhibition | 3.28 | LPS-activated BV2 microglia |

| Myricetin | NO, PGE2 Production | - | LPS-stimulated RAW264.7 |

Note: The absence of specific IC50 values for this compound highlights a key area for future research.

Experimental Protocols for Anti-inflammatory Assays

This cell-based assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Reagents and Equipment:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

LPS (from E. coli)

-

This compound stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 540 nm)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.[4]

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.[4]

-

Measure the absorbance at 540 nm.

-

Create a standard curve using sodium nitrite to quantify the nitrite concentration.

-

Determine the IC50 value for the inhibition of NO production. A parallel MTT assay should be run to exclude the possibility that the observed effects are due to cytotoxicity.

-

This technique is used to measure the expression and phosphorylation (activation) of key proteins in inflammatory signaling pathways, such as NF-κB and MAPK.

-

Reagents and Equipment:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Culture, treat (with this compound and LPS), and harvest cells as in the NO assay.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative protein expression/phosphorylation.

-

Key Anti-inflammatory Signaling Pathways

This compound, like other flavonoids, is hypothesized to exert its anti-inflammatory effects by modulating key signaling cascades.

Screening for Anticancer Activity

Evaluating the cytotoxic and anti-proliferative effects of this compound on cancer cell lines is crucial for determining its potential as an anticancer agent.

Quantitative Data on Anticancer Activity

While this compound is described as having anti-tumor effects, specific IC50 values against a broad panel of cancer cell lines are not well-documented in publicly available literature.[5] The table below shows representative data for other flavonoids to illustrate typical effective concentrations.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) |

| Flavonoid Hybrid 1 | HCT116 | Colorectal Carcinoma | 22.4 |

| Flavonoid Hybrid 2 | HCT116 | Colorectal Carcinoma | 0.34 |

| Flavonoid Hybrid 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| Flavonoid Hybrid 1 | PC-3 | Prostate Cancer | 10 - 50 |

Note: The IC50 value is the concentration of a compound required to reduce cell viability by 50%.[6] Establishing these values for this compound against various cancer cell lines is a primary objective of screening.

Experimental Protocol for Anticancer Assays

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Reagents and Equipment:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549) and a non-cancerous control cell line (e.g., MRC-5)

-

Appropriate cell culture medium with 10% FBS

-

This compound stock solution (in DMSO)

-

Doxorubicin or Cisplatin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound, a positive control drug, and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[7]

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Key Anticancer Signaling Pathways

Flavonoids can interfere with cancer progression by modulating pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a bioactive compound, warranting further investigation into its antioxidant, anti-inflammatory, and anticancer properties. This guide provides the fundamental protocols and conceptual frameworks required for such screening. A critical next step for the research community is to establish robust, quantitative data, particularly the IC50 values of this compound in a wide range of validated assays and cell lines. Mechanistic studies, including the detailed analysis of its effects on signaling pathways like MAPK, NF-κB, and PI3K/Akt, will be essential to fully elucidate its therapeutic potential and guide future drug development efforts.

References

- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 7. researchgate.net [researchgate.net]

Laricitrin: A Comprehensive Technical Guide on its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin, a naturally occurring O-methylated flavonol, has emerged as a promising candidate in cancer research. Found in various plant sources, including red grapes, this polyphenolic compound exhibits a range of biological activities. This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its anti-cancer effects in cancer cells. The information presented herein is intended to support further research and drug development initiatives in oncology.

Core Anti-Cancer Mechanisms of this compound

This compound's anti-cancer activity is multifaceted, primarily revolving around the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis. The principal mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of metastatic processes.

Data Presentation: Cytotoxicity of this compound

While comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide spectrum of cancer cell lines is still emerging, preliminary studies indicate its selective cytotoxicity against malignant cells.

| Cancer Cell Line | IC50 (µM) | Reference |

| Lung Cancer (A549) | Data not yet available in searched literature. | |

| Breast Cancer (MCF-7) | Data not yet available in searched literature. | |

| Prostate Cancer (PC-3) | Data not yet available in searched literature. | |

| Colon Cancer (HCT116) | Data not yet available in searched literature. |

Further research is required to establish a comprehensive cytotoxicity profile of this compound against a broader panel of cancer cell lines.

Signaling Pathways Modulated by this compound

This compound's efficacy as an anti-cancer agent is rooted in its ability to interfere with critical signaling cascades that are often dysregulated in cancer.

Inhibition of the STAT3/IL-10 Signaling Pathway

A pivotal mechanism of this compound's action involves the downregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In the tumor microenvironment, particularly in lung cancer, STAT3 overactivation promotes an immunosuppressive milieu, partly through the increased expression of Interleukin-10 (IL-10).[1]

This compound has been shown to inhibit the phosphorylation of STAT3, thereby reducing its activation and subsequent translocation to the nucleus.[1] This leads to a decrease in the expression of STAT3 target genes, including IL-10.[1] The reduction in IL-10 helps to restore the function of immune cells, such as dendritic cells, enhancing the anti-tumor immune response.[1]

This compound inhibits the STAT3/IL-10 signaling pathway.

Modulation of PI3K/Akt and MAPK Signaling Pathways

While direct quantitative data on this compound's impact on the PI3K/Akt and MAPK pathways are still under investigation, flavonoids as a class are known to modulate these critical cancer-related signaling cascades. It is hypothesized that this compound, as a flavonol, may exert its anti-cancer effects by inhibiting the phosphorylation of key proteins in these pathways, such as Akt, mTOR, ERK, JNK, and p38. This inhibition would lead to decreased cell proliferation, survival, and angiogenesis.

Induction of Apoptosis

This compound is believed to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key regulatory proteins. This process is crucial for eliminating malignant cells. The proposed mechanism involves:

-

Regulation of Bcl-2 Family Proteins: this compound may alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the induction of apoptosis.

-

Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. This compound is expected to lead to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), resulting in the systematic dismantling of the cell.

Proposed apoptotic pathway induced by this compound.

Cell Cycle Arrest

This compound is anticipated to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. This is likely achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). By arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), this compound prevents cancer cells from dividing and propagating.

Inhibition of Metastasis

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound may inhibit metastasis through several mechanisms:

-

Downregulation of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. This compound may reduce the expression and activity of MMPs, thereby hindering invasion.

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. This compound may reverse or inhibit EMT by modulating the expression of key markers like E-cadherin and vimentin.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins in a sample.

Workflow:

Western blot experimental workflow.

Methodology:

-

Cell Lysis: Cancer cells treated with this compound and control cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Preparation: Cancer cells treated with this compound and control cells are harvested and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

-

Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

Workflow:

References

A Comprehensive Technical Guide on the Antioxidant Properties of Laricitrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin, a naturally occurring O-methylated flavonol, is a specialized flavonoid found in sources such as red grapes, bog bilberries (Vaccinium uliginosum), and various medicinal plants.[1] As a subclass of flavonoids, this compound (3,3′,4′,5,7-Pentahydroxy-5′-methoxyflavone) possesses a unique chemical structure that imparts significant antioxidant properties.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants like this compound mitigate oxidative damage, making them subjects of intense research for their therapeutic potential. This document provides a detailed technical overview of the antioxidant mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Antioxidant Mechanisms of this compound

The antioxidant capacity of this compound is fundamentally rooted in its molecular structure. As a flavonol, it features a C6-C3-C6 skeleton with multiple hydroxyl (-OH) groups and a C2-C3 double bond conjugated with a 4-oxo group. These features are critical for its ability to neutralize free radicals through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the A and B rings can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable this compound radical. This phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which prevents it from initiating new radical chain reactions.

-

Single Electron Transfer (SET): this compound can also donate an electron to a free radical, forming a this compound radical cation and an anion from the free radical. The stability of the resulting this compound radical cation is key to this mechanism.

The 3',4'-catechol structure on the B-ring, combined with the 3-hydroxyl group on the C-ring, is particularly effective for radical scavenging. The additional methoxy group at the 5' position modulates its lipophilicity and interaction with biological membranes.

Quantitative In Vitro Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been quantified using various standard assays. While data for the aglycone is limited, studies on its glycosides, such as this compound 3-O-glucoside and this compound 3-rutinoside, provide significant insights into its efficacy. Glycosylation can sometimes decrease the radical scavenging activity compared to the aglycone form.[3][4]

Table 1: Summary of In Vitro Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC50 / Activity Value | Reference Compound | IC50 / Activity Value (Reference) | Source |

| This compound 3-rutinoside | Intracellular ROS Scavenging (TNF-α-induced) | Significant inhibition at 100 µM (p < 0.001) | Quercetin | Significant inhibition at 3.1-12.5 µM | [3] |

| This compound 3-O-glucoside | DPPH Radical Scavenging | Correlates significantly | - | - | [4] |

| This compound 3-O-glucoside | CUPRAC (Cupric Reducing Antioxidant Capacity) | Correlates significantly | - | - | [4] |

Note: IC50 is the concentration of the substance required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.[5]

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects within the cellular environment by modulating key signaling pathways that control the endogenous antioxidant defense system.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

This compound, like other flavonoids, can activate this pathway. It is hypothesized to interact with cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 complex. This stabilizes Nrf2, allowing it to translocate into the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for crucial Phase II detoxifying and antioxidant enzymes, such as:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from generating ROS.

-

Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification.

Caption: Nrf2-ARE signaling pathway activation by this compound.

Inhibition of Pro-inflammatory and ROS-Inducing Pathways

Chronic inflammation is intrinsically linked to oxidative stress. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), can induce the production of intracellular ROS, leading to cellular damage.

Studies on this compound 3-rutinoside have shown that it effectively inhibits TNF-α-stimulated ROS generation in normal human dermal fibroblasts.[3] This inhibition leads to downstream protective effects, including the suppression of Matrix Metalloproteinase-1 (MMP-1) secretion, which prevents collagen degradation. The mechanism involves the inhibition of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][6] By quenching ROS and suppressing ERK phosphorylation, this compound derivatives protect cells from inflammation-induced oxidative damage.[3]

Caption: Inhibition of TNF-α induced ROS production by this compound.

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the in vitro antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at ~517 nm.

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare a series of concentrations of this compound in the same solvent. A positive control (e.g., Ascorbic Acid, Trolox, or Quercetin) should also be prepared.

-

Reaction: In a 96-well plate or cuvette, add a small volume of the this compound solution (or control) to a larger volume of the DPPH solution (e.g., 20 µL sample + 180 µL DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader. A blank containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

-

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured by the decrease in absorbance at ~734 nm.

-

Methodology:

-

Reagent Preparation: Generate the ABTS•+ radical by reacting an aqueous ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM final concentration). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).

-

Reaction: Add a small volume of the sample to a large volume of the ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+).

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.

-

Caption: Experimental workflow for the ABTS antioxidant assay.

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability, uptake, and metabolism. It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants reduce the rate of DCF formation.

-

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.

-

Treatment: Wash the cells with buffer (e.g., PBS). Treat the cells with various concentrations of this compound along with the DCFH-DA probe (e.g., 25 µM) and incubate for a period (e.g., 1 hour) to allow for uptake.

-

Induction of Oxidative Stress: Wash the cells again to remove the extracellular compound and probe. Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) kinetically over time (e.g., every 5 minutes for 1 hour).

-

Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence vs. time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control (radical initiator only) wells.

-

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This compound is a potent flavonoid antioxidant that operates through multiple mechanisms. Its chemical structure allows for direct and efficient scavenging of free radicals, while its biological activity within cells involves the upregulation of the body's own powerful antioxidant defense systems via the Nrf2-ARE pathway. Furthermore, its ability to inhibit inflammatory pathways that generate oxidative stress underscores its multifaceted protective capabilities. The comprehensive data from in vitro and cellular assays highlight the potential of this compound as a lead compound in the development of novel therapeutics for the prevention and treatment of oxidative stress-related pathologies. Further in vivo studies are warranted to fully elucidate its pharmacological profile and clinical utility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H12O8 | CID 5282154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Effects of Laricitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Laricitrin, a naturally occurring O-methylated flavonol. The document summarizes key quantitative data, details experimental protocols for assessing its anti-inflammatory activity, and visualizes the underlying molecular mechanisms of action.

Core Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory effects in various in vitro models. Its activity is primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound and its glycoside, this compound 3-Rutinoside (L3R), on markers of inflammation in different cell-based assays.

Table 1: Effect of this compound 3-Rutinoside on Cell Viability and Reactive Oxygen Species (ROS) Production in TNF-α-stimulated Normal Human Dermal Fibroblasts (NHDFs)

| Concentration of L3R | Cell Viability (%) | Inhibition of ROS Generation (%) | Statistical Significance (vs. TNF-α control) |

| 25 µM | Not significantly affected | Not reported | - |

| 50 µM | Not significantly affected | Not reported | - |

| 100 µM | Not significantly affected | Significant inhibition | p < 0.001[1] |

Table 2: Effect of this compound 3-Rutinoside on Pro-inflammatory Cytokine Secretion in TNF-α-stimulated NHDFs

| Concentration of L3R | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) | Statistical Significance (vs. TNF-α control) |

| 25 µM | Not reported | Not reported | - |

| 50 µM | Significantly reduced | Significantly reduced | p < 0.01[1] |

| 100 µM | Significantly reduced | Significantly reduced | p < 0.001[1] |

Table 3: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated Murine Macrophages (RAW 264.7)

| Concentration of this compound | Inhibition of NO Production (%) | IC50 Value |

| Various | Dose-dependent inhibition | Data not available for this compound. For the related flavonoid Quercitrin, IC50 values are reported in the micromolar range. |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound are provided below.

Cell Culture and Treatment

-

Cell Lines:

-

Murine macrophage cell line: RAW 264.7

-

Normal Human Dermal Fibroblasts (NHDFs)

-

-

Culture Conditions:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

NHDFs are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

All cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Procedure:

-

Seed cells (e.g., RAW 264.7 at 1 x 10^5 cells/well or NHDFs at 5 x 10^3 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Assay) in RAW 264.7 Cells

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Quantification (ELISA) in NHDFs

This protocol is for measuring the secretion of pro-inflammatory cytokines like IL-6 and IL-8.

-

Procedure:

-

Seed NHDFs in a 24-well plate and grow to confluence.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with this compound at desired concentrations for 1 hour.

-

Stimulate the cells with TNF-α (20 ng/mL) for 24 hours.[1]

-

Collect the cell culture supernatants.

-

Quantify the levels of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Western Blot Analysis for ERK Phosphorylation

This method is used to determine the effect of this compound on the activation of the MAPK signaling pathway.

-

Procedure:

-

Seed cells (e.g., NHDFs) and grow to near confluence.

-

Starve the cells as described for the ELISA protocol.

-

Pre-treat with this compound for 1 hour.

-

Stimulate with TNF-α (20 ng/mL) for a short period (e.g., 15-30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated ERK to total ERK.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Laricitrin Solubility: A Technical Guide for Researchers

An In-depth Examination of Laricitrin's Solubility Profile and Methodologies for its Quantification

This technical guide provides a comprehensive overview of the solubility of this compound, an O-methylated flavonol of interest in pharmaceutical research. Due to a notable lack of specific quantitative solubility data for this compound in the public domain, this guide presents solubility data for the structurally similar parent compound, myricetin, to provide researchers with a foundational understanding. Furthermore, detailed experimental protocols for determining flavonoid solubility are outlined, equipping scientists with the necessary methodologies for in-house assessment.

Understanding this compound and its Solubility

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound across a range of common organic solvents is not extensively documented. However, to provide a valuable point of reference for researchers, the following table summarizes the solubility of myricetin, the parent compound of this compound. This compound is the 3'-O-methyl ether of myricetin, and while the methylation at the 3'-position will influence its solubility, the data for myricetin offers insights into the general solubility trends of this class of flavonols.[1]

It is well-documented that myricetin exhibits poor solubility in water, with one study reporting a solubility of 16.60 µg/mL.[5][6] The solubility of myricetin is significantly higher in various organic solvents.[5]

Table 1: Solubility of Myricetin in Various Solvents at 37 ± 0.5 °C

| Solvent | Solubility (µg/mL) |

| Water | 16.60 |

| Acetone | 57,092 ± 153 |

| Methanol | 55,286 ± 3155 |

| Ethanol | 31,514 ± 1021 |

| Ethyl Acetate | 4,250 ± 1500 |

| Tetrahydrofuran (THF) | 269,530 ± 11,350 |

| Dimethylformamide (DMF) | 317,230 ± 21,410 |

| Dimethylacetamide (DMAc) | 280,680 ± 22,120 |

Note: The data presented in this table is for myricetin, not this compound. This information is provided as a proxy due to the lack of available quantitative data for this compound.[5]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for drug development and formulation. The following protocols are based on established methods for analyzing flavonoid solubility.

Equilibrium Solubility Measurement

A common and reliable method for determining equilibrium solubility involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solute is separated from the supernatant by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm or 0.45 µm).

-

Quantification: The clear supernatant is then appropriately diluted and analyzed by a validated HPLC or UPLC-MS/MS method to determine the concentration of dissolved this compound.

Analytical Method: HPLC/UPLC-MS/MS

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically employed for the separation of flavonoids.

-

Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or a buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Detection:

-

UV-Vis Detector: Flavonoids exhibit strong UV absorbance, and a photodiode array (PDA) detector can be used for quantification at a specific wavelength.

-

Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can be used. The precursor and product ions for this compound would need to be determined.

-

-

Calibration: A calibration curve is constructed using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.

Visualizing Methodologies and Relationships

To further clarify the experimental process and the chemical relationship between myricetin and this compound, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Biosynthetic relationship of this compound from Myricetin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound, 53472-37-0 [thegoodscentscompany.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Myricetin Nanofibers Enhanced Water Solubility and Skin Penetration for Increasing Antioxidant and Photoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Laricitrin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laricitrin, a naturally occurring O-methylated flavonol, is a member of the flavonoid family of polyphenolic compounds.[1] Flavonoids are widely recognized for their diverse biological activities, and this compound is no exception, with emerging research pointing towards its potential as an antioxidant and anti-tumor agent.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is structurally a derivative of myricetin, specifically the 3'-O-methyl ether of myricetin.[5] Its chemical structure is characterized by a C6-C3-C6 backbone, typical of flavonoids, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C).

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | [5] |

| Molecular Formula | C₁₆H₁₂O₈ | [5] |

| SMILES | COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | [5] |

| InChI | InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3 | [6] |

| CAS Number | 53472-37-0 | [6] |

Physicochemical Properties